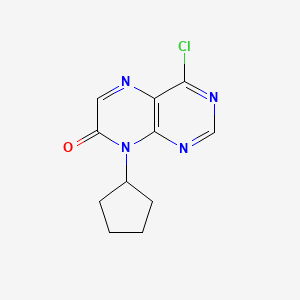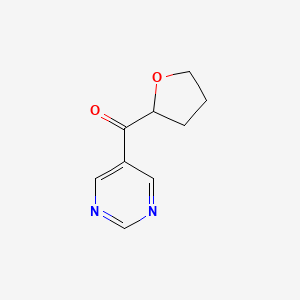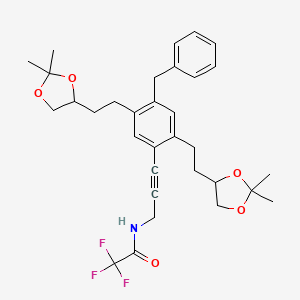![molecular formula C15H13BrClN3 B11780128 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a bromine atom at the second position, a chlorine atom at the fifth position of the benzimidazole ring, and a dimethylaniline group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multiple steps One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(5-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Bromo-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Iodo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethylaniline group, can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H13BrClN3 |
|---|---|
Poids moléculaire |
350.64 g/mol |
Nom IUPAC |
2-bromo-4-(6-chloro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H13BrClN3/c1-20(2)14-6-3-9(7-11(14)16)15-18-12-5-4-10(17)8-13(12)19-15/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
WLAOAWQOUOHWNW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)


![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)



![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)


